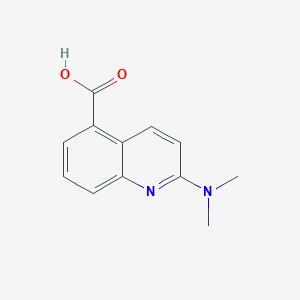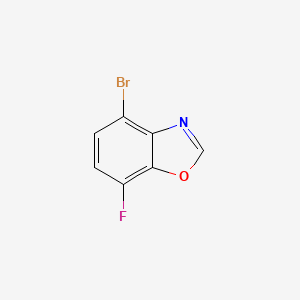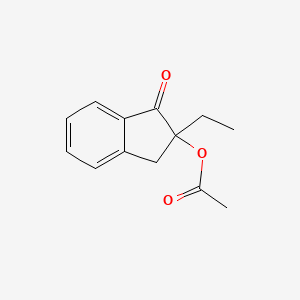![molecular formula C12H10N2O2 B11886411 [2,2'-Bipyridin]-3-yl acetate](/img/structure/B11886411.png)
[2,2'-Bipyridin]-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Bipyridin]-3-yl acetate is an organic compound derived from 2,2’-bipyridine, a well-known ligand in coordination chemistry. This compound features an acetate group attached to the 3-position of the bipyridine ring, which can influence its chemical properties and reactivity. 2,2’-Bipyridine itself is celebrated for its ability to form stable complexes with various metal ions, making it a valuable tool in both analytical and synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridin]-3-yl acetate typically involves the acetylation of 2,2’-bipyridine. One common method is to react 2,2’-bipyridine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridin]-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form carboxylic acids.
Reduction: The bipyridine ring can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetate group typically yields carboxylic acids, while reduction of the bipyridine ring can produce dihydrobipyridine derivatives .
Scientific Research Applications
[2,2’-Bipyridin]-3-yl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which [2,2’-Bipyridin]-3-yl acetate exerts its effects is largely dependent on its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with metals. This coordination can influence the reactivity and stability of the metal center, thereby affecting the overall chemical behavior of the complex. The acetate group can also participate in hydrogen bonding and other interactions, further modulating the compound’s properties .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: The parent compound, widely used in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative, known for its structural rigidity and use in materials chemistry.
3,3’-Bipyridine: Used in the synthesis of pigments and coordination polymers.
Uniqueness
What sets [2,2’-Bipyridin]-3-yl acetate apart is the presence of the acetate group at the 3-position, which can significantly alter its chemical reactivity and coordination behavior compared to other bipyridine derivatives. This unique structure allows for specific interactions and applications that are not possible with other bipyridine compounds .
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(2-pyridin-2-ylpyridin-3-yl) acetate |
InChI |
InChI=1S/C12H10N2O2/c1-9(15)16-11-6-4-8-14-12(11)10-5-2-3-7-13-10/h2-8H,1H3 |
InChI Key |
GGPKPRWPUSDKJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(N=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(3-Methoxyphenyl)methyl]azepane](/img/structure/B11886384.png)



![2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B11886401.png)

![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886421.png)



